Sodium ethoxide

Catalog No.
S610960
CAS No.
141-52-6
M.F
C2H5ONa
C2H5NaO
M. Wt
68.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium ethoxide

CAS Number

141-52-6

Product Name

Sodium ethoxide

IUPAC Name

sodium;ethanolate

Molecular Formula

C2H5ONa
C2H5NaO

Molecular Weight

68.05 g/mol

InChI

InChI=1S/C2H5O.Na/c1-2-3;/h2H2,1H3;/q-1;+1

InChI Key

QDRKDTQENPPHOJ-UHFFFAOYSA-N

SMILES

CC[O-].[Na+]

solubility

SOL IN ABSOLUTE ALCOHOL

Synonyms

Ethanol Sodium Salt; Ethyl Alcohol Sodium Salt; Caustic Alcohol; Ethoxysodium; Sodium Ethanolate; Sodium Ethoxylate; Sodium Ethylate

Canonical SMILES

CC[O-].[Na+]

Isomeric SMILES

CC[O-].[Na+]

The exact mass of the compound Sodium ethoxide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as sol in absolute alcohol. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Alcohols - Supplementary Records. It belongs to the ontological category of organic sodium salt in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Sodium ethoxide (CAS: 141-52-6) is a highly reactive, nucleophilic alkali metal alkoxide widely utilized as a strong base in both laboratory synthesis and industrial manufacturing [1]. Unlike non-nucleophilic bases, sodium ethoxide actively participates in substitution and condensation pathways, making it a cornerstone reagent for Claisen condensations, malonic ester syntheses, and Williamson ether syntheses [2]. From a procurement perspective, the compound is available either as a highly moisture-sensitive dry powder or as a stabilized solution in ethanol, offering engineers and chemists a precise tool for deprotonating weak C-H acids or driving ethanolysis reactions where strict control over the alkoxide identity is required.

Generic substitution of sodium ethoxide with other common bases frequently leads to catastrophic yield losses, altered product profiles, or severe purification bottlenecks. Substituting with sodium methoxide in reactions involving ethyl esters triggers rapid transesterification, resulting in an inseparable mixture of methyl and ethyl ester products[1]. Conversely, deploying a bulkier base like sodium tert-butoxide fundamentally shifts the reaction mechanism; its steric hindrance prevents nucleophilic attack, driving substrates toward elimination rather than substitution [2]. Furthermore, attempting to use cheaper inorganic bases like sodium hydroxide generates water in situ, leading to unwanted ester hydrolysis and saponification rather than the desired condensation or transesterification .

Nucleophilic vs. Basic Reactivity in Alkyl Halide Processing

When processing primary alkyl halides, the choice between sodium ethoxide and sodium tert-butoxide dictates whether the reaction proceeds via nucleophilic substitution (SN2) or elimination (E2). Because sodium ethoxide is a small, unhindered alkoxide, it acts primarily as a strong nucleophile. In reactions with 1-iodopentane, sodium ethoxide cleanly yields the substitution product, 1-ethoxypentane [1]. In contrast, the bulky sodium tert-butoxide is sterically hindered from attacking the electrophilic carbon; it acts almost exclusively as a base, yielding the elimination product 1-pentene instead [1].

Evidence DimensionPrimary reaction pathway (Substitution vs. Elimination)
Target Compound DataYields 1-ethoxypentane (SN2 substitution product)
Comparator Or BaselineSodium tert-butoxide: Yields 1-pentene (E2 elimination product)
Quantified DifferenceComplete shift from ether formation to alkene formation
ConditionsReaction with primary alkyl halides (e.g., 1-iodopentane)

Buyers must select sodium ethoxide for Williamson ether syntheses, as bulkier alkoxide alternatives will destroy the yield by driving the substrate toward alkene elimination.

Prevention of Ester Scrambling in Claisen Condensations

In the Claisen condensation of ethyl esters, the base must perfectly match the ester's leaving group to prevent yield-destroying side reactions. When sodium ethoxide is used with ethyl acetate, any nucleophilic attack on the carbonyl carbon simply regenerates the ethyl ester, preserving 100% of the substrate for the desired condensation into ethyl acetoacetate [1]. If sodium methoxide is substituted, its nucleophilic attack permanently displaces the ethoxide group, causing rapid transesterification [2]. This creates an inseparable mixture of methyl and ethyl esters, severely complicating downstream purification.

Evidence DimensionEster identity retention during enolate formation
Target Compound Data100% retention of ethyl ester functional groups
Comparator Or BaselineSodium methoxide: Induces transesterification, yielding mixed methyl/ethyl esters
Quantified DifferenceElimination of transesterification-induced product mixtures
ConditionsBase-catalyzed condensation of ethyl ester precursors

Matching the alkoxide base to the ester substrate is a strict procurement rule; sodium ethoxide is non-negotiable for ethyl ester substrates to avoid costly chromatographic separations.

Avoidance of Saponification in Transesterification Workflows

In the industrial production of fatty acid ethyl esters (FAEE), the choice of catalyst dictates the efficiency of the downstream separation. While sodium hydroxide is a cheaper base, its reaction with ethanol generates water in situ, which hydrolyzes the ester bonds to form soap (saponification). This side reaction consumes the catalyst and creates severe emulsion issues during glycerol separation. Procuring anhydrous sodium ethoxide circumvents water generation entirely. Optimized processes using 1.00% sodium ethoxide in ethanol achieve up to 85% yield of ethyl esters without the yield-destroying saponification pathways associated with hydroxide bases[1].

Evidence DimensionWater generation and saponification side-reactions
Target Compound DataZero water generated; achieves up to 85% FAEE yield
Comparator Or BaselineSodium hydroxide: Generates water, leading to saponification and emulsion formation
Quantified DifferenceSignificant reduction in soap byproducts and improved phase separation
ConditionsAlkaline-catalyzed ethanolysis of triglycerides

Investing in sodium ethoxide rather than cheaper hydroxides directly improves product yield and eliminates costly emulsion-breaking steps in industrial transesterification.

Synthesis of β-Keto Esters via Claisen Condensation

Because sodium ethoxide perfectly matches the leaving group of ethyl ester precursors, it is the mandatory base for synthesizing ethyl acetoacetate and other β-keto esters. This precise matching prevents the transesterification and product scrambling that would occur if sodium methoxide were procured instead [1].

Williamson Ether Synthesis for Ethyl Ethers

Sodium ethoxide's lack of severe steric hindrance allows it to act as a highly effective nucleophile against primary alkyl halides. It is the optimal choice for synthesizing asymmetric ethyl ethers, as bulkier alternatives like sodium tert-butoxide will fail to substitute and instead drive the substrate toward alkene elimination [2].

Industrial Production of Fatty Acid Ethyl Esters (FAEE)

In renewable energy and oleochemical sectors, sodium ethoxide is utilized to drive the ethanolysis of triglycerides. By using this anhydrous alkoxide rather than sodium hydroxide, facilities prevent water formation, thereby eliminating saponification side-reactions and streamlining the downstream separation of glycerol from the biodiesel product [3].

Physical Description

Liquid
WHITE-TO-YELLOW POWDER.

Color/Form

WHITE OR YELLOWISH POWDER
WHITE POWDER SOMETIMES HAVING BROWNISH TINGE

UNII

1I9504387J

GHS Hazard Statements

Aggregated GHS information provided by 433 companies from 15 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H228 (35.1%): Flammable solid [Danger Flammable solids];
H251 (99.77%): Self-heating;
may catch fire [Danger Self-heating substances and mixtures];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (33.26%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Other CAS

141-52-6

Wikipedia

Sodium ethoxide

Methods of Manufacturing

BY CAREFULLY ADDING SMALL AMT OF SODIUM TO ABSOLUTE ALC KEPT @ TEMP OF 10 °C, HEATING CAREFULLY TO 37.7 °C, AGAIN CAREFULLY ADDING SODIUM, COOLING TO 10 °C, & ADDING SAME QUANTITY OF ABSOLUTE ALC AS WAS USED ORIGINALLY.

General Manufacturing Information

Agriculture, forestry, fishing and hunting
All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
Pharmaceutical and medicine manufacturing
Rubber product manufacturing
Ethanol, sodium salt (1:1): ACTIVE
AN ADDITIVE IN SOLID HAIR STRAIGHTENING COMPD.

Analytic Laboratory Methods

SODIUM ETHYLATE DETERMINED BY TITRATION.

Stability Shelf Life

DECOMP ON EXPOSURE TO AIR & BECOMES DARKER ON KEEPING

Dates

Last modified: 08-15-2023

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